Product packaging for N-[2-(hydroxymethyl)phenyl]benzamide(Cat. No.:CAS No. 6289-87-8)

N-[2-(hydroxymethyl)phenyl]benzamide

Cat. No.: B186837
CAS No.: 6289-87-8
M. Wt: 227.26 g/mol
InChI Key: MVWSJVBIHYZISY-UHFFFAOYSA-N
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Description

N-[2-(Hydroxymethyl)phenyl]benzamide is an organic compound with the molecular formula C 14 H 13 NO 2 and a molecular weight of 227.26 g/mol . Its physical properties include a density of 1.247 g/cm³ and a boiling point of 322.1°C at 760 mmHg . This compound is of significant interest in solid-state and materials science research. It is a noted subject in crystal engineering studies, as it exists in multiple crystalline forms, or polymorphs . Research has identified two distinct polymorphs that, despite crystallizing in the same space group (P2 1 /n), exhibit different unit cell parameters and crystal packing arrangements . The structural characterization and analysis of molecule-molecule interactions in these polymorphs have been investigated using atom-atom potentials and density functional theory (DFT) . This makes it a valuable compound for researchers studying polymorphic diversity, crystal structure prediction, and the nature of intermolecular interactions. While this specific derivative's applications are primarily in crystallography, structurally related salicylanilide compounds (which feature a hydroxy group adjacent to the amide carbonyl) have been widely researched for their diverse biological activities, including antimicrobial and anti-inflammatory effects . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13NO2 B186837 N-[2-(hydroxymethyl)phenyl]benzamide CAS No. 6289-87-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6289-87-8

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

N-[2-(hydroxymethyl)phenyl]benzamide

InChI

InChI=1S/C14H13NO2/c16-10-12-8-4-5-9-13(12)15-14(17)11-6-2-1-3-7-11/h1-9,16H,10H2,(H,15,17)

InChI Key

MVWSJVBIHYZISY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2CO

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2CO

Other CAS No.

6289-87-8

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N 2 Hydroxymethyl Phenyl Benzamide

Established Synthetic Routes to N-[2-(hydroxymethyl)phenyl]benzamide

The creation of the amide bond in this compound is central to its synthesis, with classical methods providing a reliable foundation.

Synthesis from 2-Aminobenzyl Alcohol and Benzoyl Chloride

The primary and most direct route to this compound is the N-acylation of 2-aminobenzyl alcohol with benzoyl chloride. This reaction is a classic example of the Schotten-Baumann reaction, a widely used method for synthesizing amides from amines and acid chlorides. quora.comwikipedia.org

The reaction is typically conducted under biphasic conditions, using an aqueous base like sodium hydroxide (B78521) and an organic solvent to dissolve the reactants. wikipedia.orglscollege.ac.in The mechanism begins with the nucleophilic attack by the lone pair of electrons on the nitrogen atom of 2-aminobenzyl alcohol onto the electrophilic carbonyl carbon of benzoyl chloride. This forms a tetrahedral intermediate. The presence of the base is crucial; it neutralizes the hydrochloric acid (HCl) generated during the reaction, preventing it from protonating the unreacted amine and shifting the equilibrium towards the product. byjus.com The base abstracts a proton from the positively charged nitrogen, and subsequent rearrangement leads to the expulsion of the chloride ion, yielding the final amide product, this compound. chemistnotes.com While the amino group is the primary site of acylation, the use of a base also prevents the unwanted esterification of the hydroxymethyl group. wikipedia.org

Comparative Analysis of Related N-Phenylbenzamide Synthetic Strategies

Beyond the direct Schotten-Baumann approach, a variety of other methods exist for the synthesis of the broader class of N-phenylbenzamides, each with distinct advantages and applications. These alternative strategies highlight the versatility of amide bond formation in organic synthesis.

One common method involves the use of coupling reagents to facilitate the condensation of a carboxylic acid with an amine. For instance, N,N'-diisopropylcarbodiimide (DIC) in conjunction with an activating agent like N-hydroxybenzotriazole (HOBt) is effective for creating the amide bond from the corresponding benzoic acid and aniline (B41778) derivatives. mdpi.com Other strategies employ different starting materials or catalysts. The Beckmann rearrangement of ketoximes, activated by agents like sulfuryl fluoride (B91410) (SO2F2), provides a pathway to amides and lactams. researchgate.net Some syntheses utilize copper oxide as a mild, reusable catalyst for the chemoselective acylation of amines with benzoyl chloride under solvent-free conditions. tsijournals.com The following table provides a comparative overview of these strategies.

Synthetic StrategyKey ReagentsTypical ConditionsKey Features & Applications
Schotten-Baumann ReactionAmine, Acid Chloride, Aqueous Base (e.g., NaOH)Biphasic (water/organic solvent), Room TemperatureWidely used, robust, and high-yielding for simple amides. wikipedia.orgbyjus.com
Carbodiimide CouplingCarboxylic Acid, Amine, DIC, HOBtAnhydrous organic solvent (e.g., CH2Cl2), Room TemperatureForms amide bond from carboxylic acids, avoiding acid chlorides. mdpi.com
Copper-Catalyzed AcylationAmine, Acid Chloride, Copper (II) Oxide (CuO)Solvent-free, Room TemperatureGreen chemistry approach with a mild, reusable catalyst. tsijournals.com
Beckmann RearrangementKetoxime, Activating Agent (e.g., SO2F2)Varies with activating agent.Rearrangement reaction to form amides from oximes. researchgate.net

Chemical Reactivity and Transformation Pathways

The presence of both an amide linkage and a hydroxymethyl group imparts this compound with diverse reactivity, allowing for various chemical transformations.

Oxidation Reactions: Conversion to N-(2-formylphenyl)benzamide

The primary alcohol of the hydroxymethyl group in this compound can be oxidized to an aldehyde, yielding N-(2-formylphenyl)benzamide. This transformation is significant as the resulting aldehyde is a versatile synthetic intermediate.

Studies on the metabolism of related N-methylbenzamides have shown that N-(hydroxymethyl)benzamide is an intermediate in the metabolic pathway. nih.gov The in vivo mechanism for the production of N-formylbenzamide likely involves the oxidative generation of this N-(hydroxymethyl) intermediate, demonstrating the biological feasibility of this oxidation. nih.gov In the laboratory, this oxidation can be achieved using various reagents. For example, iodosobenzene (B1197198) (PhIO) in trifluoroacetic acid (TFA) has been successfully used for the oxidation of related 2-aryloxybenzamide derivatives, suggesting its potential applicability for this conversion. mdpi.com

Aqueous Reaction Mechanisms and pH Dependence of N-(hydroxymethyl)benzamide Derivatives

The stability and reaction pathways of N-(hydroxymethyl)benzamide derivatives in aqueous solutions are highly dependent on pH. Kinetic studies on these and structurally similar carbinolamides have revealed distinct mechanisms under different pH conditions.

These compounds exhibit reactivity under both acidic and basic/neutral conditions.

Acid-Catalyzed Mechanism: At low pH values (typically 0-4), the reaction proceeds via a specific acid-catalyzed mechanism. This involves a pre-equilibrium protonation of the carbonyl oxygen, followed by the rate-limiting cleavage of the carbon-nitrogen bond.

Base-Catalyzed Mechanism: Under neutral to basic conditions (pH 7-14), a specific-base catalyzed mechanism, often described as E1cB-like (Elimination Unimolecular conjugate Base), becomes dominant. This pathway involves the deprotonation of the hydroxyl group to form an alkoxide intermediate. This is followed by the rate-determining breakdown of this intermediate to generate an aldehyde and an amidate anion. At higher hydroxide concentrations, the reaction rate can become independent of the hydroxide concentration.

Water Reaction: At intermediate pH values where neither the acid nor base-catalyzed pathway is dominant, a water-catalyzed reaction has also been proposed.

Kinetic studies have shown that the dominant mechanism is dictated by the pH of the solution. For N-(hydroxymethyl)benzamide derivatives, the reactions are found to be specific acid and specific base catalyzed with a first-order dependence on hydronium and hydroxide ions, respectively, until the rate becomes pH-independent at higher hydroxide concentrations.

Intramolecular Cyclization Pathways of Related Amide Derivatives

The structural framework of this compound is related to various amide derivatives that can undergo intramolecular cyclization to form heterocyclic systems. These reactions, often facilitated by specific reagents or conditions, demonstrate the potential for converting linear amides into more complex, rigid structures.

Examples from related systems include:

Benzoxazinone Formation: N-hydroxy-2-phenoxyacetamides, which share a similar ortho-substituted aromatic amide structure, can undergo intramolecular cyclization in the presence of polyphosphoric acid (PPA) or Lewis acids to form 2H-1,4-benzoxazin-3(4H)-ones.

Triazole Synthesis: N-(2,2,2-trifluoro-1-(arylimino)ethyl)benzimidamides can be converted into 1,3-diaryl-5-(trifluoromethyl)-1H-1,2,4-triazoles through an intramolecular oxidative cyclization process using an iodine/potassium iodide system.

Fused Lactam and Imidate Formation: Readily available 2-(5-iodotriazolyl)benzamides can undergo divergent cyclization pathways. A base-mediated O-attack leads to the formation of cyclic imidates, whereas a copper-catalyzed Ullmann coupling promotes an N-attack to yield triazole-fused quinazolinones (lactams).

Derivatization Strategies and Analog Synthesis

The modification of the parent this compound structure can be systematically approached by altering either the benzoyl or the 2-(hydroxymethyl)phenyl portion of the molecule. These modifications allow for the fine-tuning of its chemical properties and the exploration of structure-activity relationships in medicinal chemistry and materials science.

Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives is primarily achieved through the acylation of a substituted (2-aminophenyl)methanol with a substituted benzoyl chloride. This approach allows for a high degree of variability in the final product.

One common strategy involves the reaction of various substituted (2-aminophenyl)methanols with different benzoyl chlorides in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride byproduct. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) or tetrahydrofuran.

Alternatively, derivatization can be achieved starting from isatoic anhydride (B1165640) and reacting it with an appropriate amine. This method, which can be performed under conventional heating or microwave irradiation, offers an efficient route to 2-aminobenzamide (B116534) derivatives that can then be further modified. nih.gov For instance, the reaction of isatoic anhydride with an N-nucleophile provides the corresponding 2-aminobenzamide, which can subsequently undergo reactions at the amino or other functional groups. nih.gov

Another approach involves the modification of a pre-existing N-phenylbenzamide scaffold. For example, derivatives of 2-hydroxy-N-(2-trifluoromethyl-phenyl)-benzamide have been synthesized by reacting the parent compound with ethyl α-halogenated acid esters, followed by condensation with hydrazine (B178648) to form hydrazides. researchgate.net These hydrazides can then be reacted with substituted benzaldehydes to yield hydrazones, demonstrating a multistep derivatization strategy. researchgate.net

The following table provides examples of synthesized derivatives, showcasing the diversity of substitutions that can be introduced onto the this compound core.

Table 1: Examples of Synthesized Substituted this compound Derivatives and Related Analogs

Compound Name Starting Materials Key Reagents/Conditions Reference
N-(2-Amino-5-methylphenyl)-4-[N-(pyridin-3-ylmethoxycarbonyl)aminomethyl]benzamide 5-Methyl-2-nitroaniline, Compound 3 (a benzoyl derivative) Pyridine, SnCl2 dihydrate, Ammonium acetate nih.gov
N-(2-{[(2E)-2-(2-hydroxybenzylidene) hydrazinyl]carbonyl}phenyl)benzamide Salicylaldehyde, 2-phenyl-4H-3,1-benzoxazin-4-one Ethanol nih.gov
4-Chloro-N-(hydroxymethyl)benzamide 4-Chlorobenzamide Formaldehyde bohrium.com
2-Amino-N-(4-chlorobenzyl)benzamide Isatoic anhydride, 4-Chlorobenzylamine DMF, reflux or microwave irradiation nih.gov
[2-(2-Trifluoromethyl-phenylcarbamoyl)-phenoxy]-acetic acid ethyl ester 2-Hydroxy-N-(2-trifluoromethyl-phenyl)-benzamide, Ethyl α-halogenated acid ester Ethyl-methylketone, K2CO3 researchgate.net

Incorporation of the this compound Moiety into Complex Molecular Architectures

The this compound unit can be integrated into more complex molecular architectures, such as macrocycles and other polycyclic systems, through various synthetic strategies. These larger constructs are of interest for their potential as host molecules, catalysts, or therapeutic agents.

One approach to building complex structures is through cyclization reactions. For example, the intramolecular cyclization of 2-(5-iodotriazolyl)benzamides, which are structurally related to the target molecule, can lead to the formation of triazole-fused quinazolinones and benzoxazine (B1645224) imines. rsc.org This suggests that the this compound scaffold, with appropriate functionalization, could undergo similar intramolecular reactions to form heterocyclic systems. The presence of the hydroxymethyl group offers a handle for further transformations, such as the formation of benzoxazine rings. The synthesis of 2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine derivatives has been achieved through a tandem reduction-oxirane opening of 2-nitroaroxymethyloxiranes, highlighting a pathway to cyclic structures incorporating a related motif. nih.gov

The synthesis of macrocycles containing the N-phenylbenzamide unit has also been explored. While direct examples incorporating this compound are not prevalent in the literature, related structures have been used to construct macrocyclic metacyclophanes. nih.gov These syntheses often rely on hindered rotation around C-C and C-N bonds to create stable atropisomers. nih.gov A plausible strategy for incorporating this compound into a macrocycle could involve the reaction of (2-aminophenyl)methanol with a dicarboxylic acid chloride, such as isophthaloyl chloride, under high dilution conditions to favor intramolecular cyclization over polymerization. The hydroxyl group could be protected during the cyclization and deprotected in a subsequent step.

The table below outlines examples of complex molecules that incorporate structural elements related to this compound.

Table 2: Examples of Complex Molecular Architectures Incorporating N-Phenylbenzamide-related Moieties

Compound Class/Name Synthetic Strategy Key Features Reference
Triazole-fused quinazolinones and benzoxazine imines Intramolecular base-mediated or Cu-catalyzed cyclization of 2-(5-iodotriazolyl)benzamides Formation of fused heterocyclic systems from a benzamide (B126) precursor rsc.org
2,3-Dihydro-3-hydroxymethyl-1,4-benzoxazine derivatives Tandem reduction-oxirane opening of 2-nitroaroxymethyloxiranes Formation of a benzoxazine ring fused to the phenyl group nih.gov
Macrocyclic metacyclophanes Macrocyclization involving a 1,2,6-trisubstituted benzene (B151609) with an amide group Creation of large ring systems with atropdiastereomerism nih.gov
N-(Substituted 2-hydroxyphenyl)carbamates Cyclization-activated prodrug design Release of active compounds through intramolecular cyclization nih.gov

Polymorphism and Solid State Characteristics of N 2 Hydroxymethyl Phenyl Benzamide

Structural Characterization of Polymorphic Forms

Crystallographic Elucidation of Polymorph I and Polymorph II

The crystal structures of both Polymorph I and Polymorph II were determined using single-crystal X-ray diffraction. acs.org Polymorph I, the more stable form, was obtained as block-like crystals through slow evaporation from a 1:1 ethyl acetate/hexane solvent system. acs.org The successful crystallization of Polymorph II has been reported as a rare occurrence, making it an example of a "disappearing polymorph". acs.org The molecular conformation in both polymorphs is nearly identical due to a strong intramolecular hydrogen bond. acs.org

Analysis of Unit Cell Parameters and Crystal Packing Divergence

While both polymorphs of N-[2-(hydroxymethyl)phenyl]benzamide crystallize in the P21/n space group, their unit cell dimensions and crystal packing arrangements are distinct. researchgate.netacs.org This divergence in crystal packing is the primary differentiator between the two forms, as the molecular conformation remains largely consistent. acs.org

Table 1: Crystallographic Data for Polymorphs of this compound

ParameterPolymorph IPolymorph II
Crystal SystemMonoclinicMonoclinic
Space GroupP21/nP21/n
a (Å)ValueValue
b (Å)ValueValue
c (Å)ValueValue
β (°)ValueValue
V (ų)ValueValue
Z44
Note: Specific numerical values for unit cell parameters were not available in the provided search results.

Phase Transition Dynamics (e.g., Polymorph II to Polymorph I Transition)

Variable temperature powder diffraction studies have revealed that the less stable Polymorph II undergoes a first-order phase transition to the more stable Polymorph I at a temperature of 85 °C. researchgate.netacs.orgkisti.re.kr This transformation highlights the thermodynamic relationship between the two forms, with Polymorph I being the more stable entity at higher temperatures.

Intermolecular Interactions Governing Crystal Architecture

The crystal architecture of this compound polymorphs is governed by a combination of strong and weak intermolecular interactions. These interactions dictate the packing of molecules in the solid state and ultimately influence the physical properties of each polymorphic form.

Role of Intramolecular and Intermolecular Hydrogen Bonding

Both polymorphs are characterized by the presence of a significant intramolecular ring-forming N−H···O(H) hydrogen bond. researchgate.netacs.org This interaction plays a crucial role in stabilizing the molecular conformation. In addition to the intramolecular hydrogen bond, both structures feature chain-forming intermolecular O−H···O=C hydrogen bonds. researchgate.netacs.org These intermolecular hydrogen bonds link the molecules together in the crystal lattice.

Contribution of Dispersive Interactions and Pi-Overlap

The key difference in the crystal packing of Polymorph I and Polymorph II lies in the nature of their dispersive interactions, specifically those arising from π-π overlap. researchgate.netacs.org In Polymorph I, the π-π stacking interactions occur between molecules within the same hydrogen-bonded chain. acs.org In contrast, for Polymorph II, the π-π overlap is observed between molecules in adjacent chains that are related by translation along the a-axis. acs.org Computational analyses, including atom-atom potential and Density Functional Theory (DFT) methods, have indicated that the interaction energy from the combined π-π overlap and O−H···O=C hydrogen bond in a specific molecular pair in Polymorph I accounts for a significant portion, at least half, of the total lattice energy. researchgate.net In Polymorph II, the π-π overlap and the O−H···O=C hydrogen bond are separated into two distinct molecule-molecule interactions. researchgate.net

Detailed Analysis of Molecule-Molecule Interactions

The molecular arrangement in both polymorphs of this compound is governed by a combination of strong and weak intermolecular interactions. The primary interactions include intramolecular ring-forming N−H···O(H) hydrogen bonds and intermolecular chain-forming O−H···O═C hydrogen bonds. researchgate.netacs.org However, the key distinction between the two polymorphic structures lies in the nature of the dispersive interactions arising from π-π overlap. researchgate.netacs.org

Table 1: Comparison of Key Interactions in Polymorphs I and II of this compound

Interaction TypePolymorph IPolymorph II
O−H···O═C Hydrogen Bond Present, forming intermolecular chains. researchgate.netacs.orgPresent, forming intermolecular chains. researchgate.netacs.org
N−H···O(H) Hydrogen Bond Present, forming an intramolecular ring. researchgate.netacs.orgPresent, forming an intramolecular ring. researchgate.netacs.org
π-π Overlap Occurs within the same interaction as the O−H···O═C hydrogen bond. researchgate.netkisti.re.krSeparated from the O−H···O═C hydrogen bond, occurring between molecules on neighboring chains. researchgate.netacs.org
C−H···O═C Interactions Link the hydrogen-bonded chains in an alternating manner. acs.orgLink the hydrogen-bonded chains in an alternating manner. acs.org

Computational Investigations of Polymorphism

Computational methods have proven invaluable in elucidating the energetic landscape of this compound's polymorphism, providing insights into the relative stabilities and intermolecular forces of the different forms.

Atom-atom potential methods have been employed to calculate the molecule-molecule interaction energies in the two polymorphs. researchgate.netacs.orgkisti.re.kr These calculations revealed that for polymorph I, the interaction energy of the molecular pair involved in both the O−H···O═C hydrogen bond and the significant π-π overlap accounts for at least half of the total lattice energy of the structure. researchgate.netkisti.re.kr When the same calculations were applied to polymorph II, it was shown that the dispersive interactions from π overlap and the O−H···O═C hydrogen bond are separated into different molecule-molecule interactions. researchgate.netkisti.re.kr This partitioning of significant intermolecular interactions is a key differentiator between the two polymorphs. researchgate.net

The findings from atom-atom potential methods have been corroborated by Density Functional Theory (DFT) calculations. researchgate.netkisti.re.kr DFT methods were used to further analyze the lattice energies of the two polymorphs, confirming the energetic significance of the combined hydrogen bonding and π-stacking interaction in polymorph I. researchgate.netkisti.re.kr The use of DFT provides a quantum mechanical perspective that complements the classical approach of atom-atom potentials, offering a more comprehensive understanding of the electronic contributions to the crystal packing forces. researchgate.net

Table 2: Computational Analysis of Polymorphs of this compound

Computational MethodKey FindingReference
Atom-Atom Potential Methods In Polymorph I, the interaction energy of the primary molecular pair (with both H-bond and π-overlap) is at least 50% of the total lattice energy. In Polymorph II, these interactions are separated. researchgate.netkisti.re.kr
Density Functional Theory (DFT) Corroborated the results from atom-atom potential methods regarding the energetic contributions of different intermolecular interactions to the lattice energy. researchgate.netkisti.re.kr

Theoretical Frameworks for Polymorphophores and Crystal Energy Landscapes

The study of this compound and related compounds has contributed to the development of theoretical frameworks for understanding and predicting polymorphism. The N-phenylbenzamide group has been proposed as a potential "polymorphophore"—a molecular moiety that may encourage the formation of multiple polymorphic forms. acs.org This is attributed to the group's capacity for various intermolecular interactions, including N–H···O hydrogen bonding (though conformationally restricted) and a variety of weaker forces. acs.org The variation in electrostatic potential across the N-phenylbenzamide group, with alternating positive and negative regions, may also contribute to the observation of polymorphism. acs.org

The computational exploration of polymorphism is often framed within the concept of a crystal energy landscape. rsc.org This landscape represents the thermodynamically feasible crystal structures as energy minima. rsc.org For many organic molecules, multiple minima with similar energies exist, representing different compromises between intermolecular interactions and molecular conformations, which can lead to the formation of multiple solid forms. rsc.org The calculation of the lattice energy landscape, while an approximation, is a valuable tool for rationalizing the observed polymorphs and guiding the experimental search for new crystalline forms. rsc.org

Structure Activity Relationship Sar Studies and Mechanistic Pharmacology of Benzamide Frameworks

General Principles of SAR Applied to Benzamide (B126) Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as a benzamide derivative, relates to its biological activity. For the benzamide class of compounds, SAR studies have revealed several key principles that govern their efficacy and selectivity as pharmacological agents.

The typical benzamide-based inhibitor possesses a canonical three-part structure: a capping group, a linker, and a zinc-binding group (ZBG). mdpi.com The capping group, often a hydrophobic and bulky aromatic or heteroaromatic ring, interacts with the rim of the active pocket of the target enzyme. mdpi.com The linker's length and flexibility are crucial for optimal positioning of the molecule within the binding site. nih.gov The ZBG, as the name suggests, coordinates with a zinc ion in the active site of many enzymes, a critical interaction for inhibition. mdpi.comnih.gov

Modifications to these three components have profound effects on the biological activity of benzamide derivatives:

The Capping Group: The nature and substitution pattern of the capping group significantly influence the inhibitor's potency and selectivity. For instance, in a series of histone deacetylase (HDAC) inhibitors, the introduction of different substituents on the terminal benzene (B151609) ring led to varied inhibitory activities. nih.gov

The Linker: The length of the linker connecting the capping group and the benzamide core is a critical determinant of activity. Studies have shown that shorter molecular lengths can lead to stronger inhibitory potency against certain enzymes like HDACs. nih.gov

The Benzamide Core and ZBG: The benzamide moiety itself, particularly the substituents on the phenyl ring, plays a vital role. For example, the presence of an amino group in the ortho position of the benzamide can be a key pharmacophoric element for HDAC inhibition. nih.gov In some N-phenylbenzamide derivatives, the introduction of electron-withdrawing groups like chlorine and bromine at the para position of the phenyl ring (Ring B) was found to increase antiviral activity against Enterovirus 71. nih.gov

These general principles, derived from extensive research on a multitude of benzamide derivatives, provide a roadmap for the design of new and more potent therapeutic agents.

Mechanistic Insights from Structural Modifications on Biological Activities

The biological effects of benzamide derivatives are intrinsically linked to their interactions with specific molecular targets, most notably enzymes. By systematically modifying their chemical structure, researchers can gain mechanistic insights into how these compounds exert their pharmacological actions.

Enzyme Inhibition Mechanisms (General Benzamide Derivatives)

Enzyme inhibition is a primary mechanism through which many benzamide derivatives manifest their therapeutic effects. These compounds can inhibit enzymes through various modes, including competitive, non-competitive, uncompetitive, and irreversible inhibition. The specific mechanism is dictated by the inhibitor's structure and its mode of binding to the enzyme.

In competitive inhibition, the inhibitor molecule structurally resembles the enzyme's natural substrate and competes for binding at the active site. libretexts.org This binding is reversible, and the inhibition can be overcome by increasing the substrate concentration. libretexts.org

Several benzamide derivatives have been identified as competitive inhibitors. For example, certain benzimidazole (B57391) derivatives, which share structural similarities with the benzamide framework, have been shown to act as competitive inhibitors of the tyrosinase enzyme. nih.gov Similarly, sulfanilamide, a structural analog of p-aminobenzoic acid (PABA), acts as a competitive inhibitor of dihydropteroate (B1496061) synthase in bacteria, thereby blocking folic acid synthesis. researchgate.net

Table 1: Examples of Benzamide and Related Derivatives as Competitive Enzyme Inhibitors

Compound ClassTarget EnzymeTherapeutic AreaReference
Benzimidazole DerivativesTyrosinaseDermatology (Hyperpigmentation) nih.gov
Sulfonamides (e.g., Sulfanilamide)Dihydropteroate SynthaseAntibacterial researchgate.net

Non-competitive inhibitors bind to an allosteric site on the enzyme, a location distinct from the active site. wikipedia.org This binding event induces a conformational change in the enzyme that reduces its catalytic efficiency, regardless of whether the substrate is bound. wikipedia.org Unlike competitive inhibition, the effects of a non-competitive inhibitor cannot be surmounted by increasing the substrate concentration. sigmaaldrich.com

Benzamide derivatives have also been shown to exhibit non-competitive inhibition. For instance, a series of 1-substituted-1H-benzimidazolium salts, which can be considered related to the benzamide scaffold, were found to inhibit human carbonic anhydrase I and II in a non-competitive manner. In another example, benzamide capped peptidomimetics have been developed as non-ATP competitive inhibitors of cyclin-dependent kinase 2 (CDK2). nih.gov

Table 2: Examples of Benzamide Derivatives as Non-Competitive Enzyme Inhibitors

CompoundTarget EnzymeReported IC50/Ki ValueReference
1-substituted-1H-benzimidazolium saltsCarbonic Anhydrase I & II-
Benzamide capped peptidomimeticsCyclin-dependent kinase 2 (CDK2)- nih.gov

Uncompetitive inhibition is a rarer form of enzyme inhibition where the inhibitor binds exclusively to the enzyme-substrate (ES) complex. youtube.comyoutube.com This type of inhibitor does not bind to the free enzyme. The formation of the enzyme-substrate-inhibitor (ESI) complex prevents the conversion of the substrate to the product. youtube.comyoutube.com An example of uncompetitive inhibition is the action of phenylalanine on placental alkaline phosphatase. youtube.com While this mechanism is well-defined, specific examples of benzamide derivatives acting as purely uncompetitive inhibitors are not as commonly reported in the literature.

Irreversible inhibitors, also known as inactivators, form a stable, often covalent, bond with the enzyme, leading to its permanent inactivation. sigmaaldrich.com This type of inhibition is not dependent on substrate concentration. sigmaaldrich.com Many irreversible inhibitors are relatively unreactive until they bind to the active site of the enzyme, where they are converted into a highly reactive species that covalently modifies the enzyme. These are often referred to as suicide inhibitors or mechanism-based inactivators. sigmaaldrich.com

The benzamidine (B55565) scaffold, which is structurally related to benzamide, has been explored for the development of irreversible inhibitors of proteolytic enzymes, such as those involved in the complement system. acs.orgnih.govnih.gov These inhibitors are designed to form covalent bonds with key residues in the active site of the target enzyme, leading to its irreversible inactivation.

Structure-Mechanism Correlations in Microtubule Assembly Inhibition

The benzamide scaffold is a key feature in the design of agents that interfere with microtubule dynamics, a critical process for cell division, making them valuable anticancer targets. A series of novel N-benzylbenzamide derivatives have been developed as potent tubulin polymerization inhibitors. nih.gov Mechanistic studies indicate that these compounds bind to the colchicine (B1669291) binding site on tubulin, thereby disrupting microtubule assembly. nih.gov One particularly effective compound, 20b, demonstrated significant antiproliferative activities with IC50 values between 12 and 27 nM against various cancer cell lines. nih.gov The success of this class of drugs is linked to a structure-activity model developed based on the active impurity found in the microtubule inhibitor trifluralin. nih.gov This model has enabled the prediction and testing of active analogs, identifying the putative mechanism of action for this drug class in Leishmania species and providing a pathway for designing active, non-carcinogenic drugs. nih.gov

Modulation of Biological Target Interactions by Structural Variations

The versatility of the benzamide framework allows for structural variations that can modulate interactions with a diverse array of biological targets beyond tubulin. This adaptability has established benzamides as a privileged scaffold in medicinal chemistry.

Different structural modifications on the benzamide core lead to the inhibition of various crucial enzymes:

IMP Dehydrogenase (IMPDH): Benzamide riboside, a derivative, is metabolized into an NAD analogue (BAD) that acts as a novel inhibitor of IMPDH, the rate-limiting enzyme in the synthesis of guanylate. nih.gov There are two isoforms of IMPDH, with type II being more prevalent in highly proliferating cancer cells, and studies suggest that benzamide riboside analogues can selectively inhibit this isoform. nih.gov

Histone Deacetylases (HDACs): Benzamides are recognized as histone deacetylase inhibitors. researchgate.net Chidamide, a benzamide-based compound, is an approved class I HDAC-selective inhibitor for treating relapsed or refractory peripheral T-cell lymphoma (PTCL). mdpi.com

Methionine Aminopeptidases (MetAPs): The natural products known as bengamides, which contain a caprolactam moiety linked to a side chain via an amide group, have been identified as inhibitors of methionine aminopeptidases. nih.gov This inhibitory action has been exploited to block the growth of Mycobacterium tuberculosis. nih.gov

Soluble Epoxide Hydrolase (sEH) and PPARγ: N-Benzylbenzamide derivatives have been identified as dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ). acs.org Simultaneous modulation of these targets shows promise for treating metabolic syndrome. acs.org

Furthermore, structural variations enable benzamides to interact with other targets, such as the DNA of kinetoplastid parasites. N-phenylbenzamide derivatives have been shown to bind to the minor groove of AT-rich kinetoplast DNA (kDNA), leading to antiparasitic activity. nih.gov

Computational Approaches in SAR and Ligand-Target Binding Analysis

Computational chemistry provides powerful tools to investigate and predict the behavior of benzamide derivatives at a molecular level, accelerating the drug design process.

Molecular Docking Studies of Benzamide-Based Inhibitors

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule. walshmedicalmedia.com This method is widely used to understand the interactions between benzamide-based inhibitors and their protein targets. Docking studies have revealed that interactions are often characterized by hydrogen bonds and hydrophobic or electrostatic interactions. researchgate.netwalshmedicalmedia.com

For instance, docking simulations of benzamide derivatives with DNA gyrase, an essential bacterial enzyme, showed that these compounds could act as inhibitors. researchgate.netmdpi.com The analysis highlighted that tail-end hydrophobic rings of the inhibitors interact with key amino acid residues, providing binding flexibility. researchgate.net Similarly, docking studies of sulfamoyl-benzamides against human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases) justified the in vitro inhibitory results by showing significant interactions with amino acid residues in the protein homology models. nih.gov

Table 1: Examples of Molecular Docking Studies on Benzamide Derivatives
Benzamide Derivative ClassBiological TargetKey Interactions ObservedReference
Novel BenzamidesDNA gyrase (S. aureus)Hydrophobic interactions, hydrogen bonding researchgate.net
Thiourea/Pyridine-based BenzamidesDNA gyrase B (S. aureus & E. coli)Hydrogen bonds with key amino acids mdpi.com
Benzamide Appended PyrazolonesCOVID-19 Main Protease (6LU7)Hydrogen bonds (e.g., with ARG188, GLN192), electrostatic forces walshmedicalmedia.com
Sulfamoyl-benzamidesh-NTPDasesSignificant interactions with amino acid residues nih.gov
Benzamide DerivativesGlucokinaseBinding with ARG63, THR65; π-π stacking with TYR214 nih.gov

Predictive Modeling for Structure-Activity Relationships (e.g., QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that establishes a mathematical correlation between the chemical structures of compounds and their biological activities. jocpr.comresearchgate.net This approach is crucial for predicting the efficacy of new compounds, optimizing lead candidates, and screening virtual libraries. jocpr.comnih.gov

QSAR studies on benzamide derivatives have successfully guided the development of potent agents. For example, a computational study on benzamide derivatives as glucokinase activators used 3D-QSAR to identify essential features required for activity, resulting in models with high statistical significance (R² > 0.98). nih.gov In another study on diaryl urea (B33335) derivatives (which share structural similarities with some benzamides) as B-RAF inhibitors, both linear (Multiple Linear Regressions) and non-linear (Partial Least Squares Support Vector Machine) QSAR models were developed. nih.gov The models indicated that the size, degree of branching, aromaticity, and polarizability of the inhibitors were key determinants of their activity. nih.gov

Table 2: Examples of QSAR Studies on Benzamide-Related Frameworks
Compound ClassBiological ActivityQSAR Model TypeKey Findings/DescriptorsReference
Benzamide DerivativesGlucokinase Activation3D-QSAR (Atom-based, Field-based)Generated pharmacophore hypothesis ADRR_1 identified essential features. High predictive power (Q² > 0.52). nih.gov
Diaryl Urea DerivativesB-RAF InhibitionMLR, PLS-LS-SVMDescriptors related to size, branching, aromaticity, and polarizability affect inhibition. nih.gov
Citral Derived AmidesAnti-amoebic ActivityMultiple Linear Regression (MLR)Model based on MW, Log P, HE, and Pol descriptors showed high correlation between experimental and predicted activity. researchgate.net
Triazolothiadiazine CompoundsAntimicrobial Properties2D-QSAR with DFTDeveloped predictive models for seven different antifungal and antibiotic activities. nih.gov

Conformational Analysis and Electrostatic Potential Mapping in Polymorphism

The specific compound N-[2-(hydroxymethyl)phenyl]benzamide has been the subject of detailed crystallographic studies, revealing its existence in at least two polymorphic forms. researchgate.net Polymorphism is the ability of a solid material to exist in multiple crystalline structures, which can affect its physical properties. mdpi.com

Both polymorphs of this compound crystallize in the space group P21/n but have different unit cell parameters and crystal packing. researchgate.net The molecular arrangement in both structures is defined by two key hydrogen bonds: an intramolecular ring-forming N−H···O(H) bond and an intermolecular chain-forming O−H···O═C bond. researchgate.net

The primary distinction between the two polymorphs arises from the nature of dispersive interactions due to π overlap. researchgate.net

In Polymorph I , the more stable form, the π overlap exists in a molecule-molecule interaction that also accommodates the intermolecular O−H···O═C hydrogen bond. researchgate.net

In Polymorph II , which is less stable and converts to Polymorph I at 85 °C, the dispersive π overlap and the O−H···O═C hydrogen bond are separated into two distinct molecule-molecule interactions. researchgate.net

Computational analysis using atom-atom potential and Density Functional Theory (DFT) methods has been crucial in understanding these subtle differences. researchgate.net Electrostatic potential mapping across the N-phenylbenzamide group shows alternating negative and positive regions, which may influence the variation in π-π interactions observed in different crystal packing arrangements. researchgate.net This analysis demonstrates that determining the distinctive interactions between molecular pairs can provide insights into how to favor the growth of a specific crystal form. researchgate.net

Table 3: Crystallographic Data for Polymorphs of this compound
ParameterPolymorph IPolymorph II
Crystal SystemMonoclinicMonoclinic
Space GroupP21/nP21/n
Key Differentiating FeatureDispersive π overlap and O−H···O═C hydrogen bond occur in the same molecule-molecule interaction.Dispersive π overlap and O−H···O═C hydrogen bond are separated into different molecule-molecule interactions.
StabilityMore stableLess stable (undergoes phase transition to Polymorph I at 85 °C)

Biological Activity and Mechanistic Studies in Vitro and Pre Clinical Focus

Mechanistic Characterization of Enzyme Inhibition by Benzamide (B126) Derivatives

Benzamide derivatives have been the subject of extensive research due to their ability to inhibit a variety of enzymes implicated in numerous diseases. The following subsections detail the mechanisms through which these compounds exert their inhibitory effects on specific enzymes.

Histone Deacetylase (HDAC) Inhibition Mechanisms

Histone deacetylase (HDAC) inhibitors are a significant class of anti-cancer agents, and benzamide derivatives have emerged as promising candidates in this area. acs.org The core mechanism of HDAC inhibition by these compounds involves their interaction with the active site of the enzyme. nih.gov

HDAC inhibitors typically consist of three key components: a cap group, a linker, and a zinc-binding group (ZBG). nih.gov The benzamide functionality, particularly the N-(2-aminophenyl)-benzamide group, serves as an effective ZBG, chelating the zinc ion in the catalytic pocket of HDACs. acs.org This interaction is crucial for blocking the enzymatic activity. acs.orgtandfonline.com

Structure-activity relationship studies have revealed that the substitution pattern on the benzanilide (B160483) moiety is critical for inhibitory activity. For instance, a 2'-amino or hydroxy group on the benzanilide ring has been found to be indispensable for HDAC inhibition. acs.org The length of the molecule also plays a role, with shorter molecules often exhibiting stronger HDAC inhibitory activity. nih.govtandfonline.com

The binding of benzamide inhibitors to the HDAC enzyme can induce conformational changes and block the substrate from accessing the active site. tandfonline.com Docking studies have provided insights into the specific interactions, such as hydrogen bonding and pi-stacking, between the benzamide derivatives and amino acid residues within the HDAC binding pocket, further elucidating the mechanism of inhibition. acs.orgtandfonline.com

CompoundTargetIC50 (µM)Cell Line
MS-275Histone Deacetylase4.8-
Compound 7jHDAC1-3Potent inhibitorMCF-7, T47D
NVP-LAQ824Histone Deacetylase<0.4HCT116, A549

IMP Dehydrogenase (IMPDH) Inhibition Mechanisms

Inosine 5'-monophosphate dehydrogenase (IMPDH) is a rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides, making it a target for antimicrobial and anticancer therapies. nih.govrsc.org Benzamide riboside, a novel benzamide derivative, has demonstrated significant activity against several human tumor cell lines by inhibiting IMPDH. nih.gov

The mechanism of IMPDH inhibition by benzamide riboside involves its intracellular metabolism. nih.gov The compound is first phosphorylated to its 5'-monophosphate derivative. nih.gov This is then converted to the active metabolite, benzamide adenine (B156593) dinucleotide (BAD), by the enzyme NMN adenylyltransferase. nih.govnih.gov BAD is a more potent inhibitor of IMPDH than the parent compound. nih.gov

BAD acts as an analogue of the natural cofactor NAD and binds to the IMPDH enzyme, thereby blocking its catalytic activity. nih.gov This inhibition leads to the depletion of the guanine nucleotide pool, which is crucial for rapidly proliferating cells like cancer cells and microbes. nih.govnih.gov Some benzamide riboside analogues have shown selectivity for the type II isoform of IMPDH, which is more prevalent in cancer cells. nih.gov The development of selective inhibitors for bacterial or protozoal IMPDH is an active area of research, capitalizing on the structural and kinetic differences between the microbial and human enzymes. rsc.org

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibitory Mechanisms

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.gov Dual inhibitors of COX and LOX are considered a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) because they can reduce inflammation with fewer gastrointestinal and cardiovascular side effects. nih.gov

The mechanism of dual COX/LOX inhibitors involves the simultaneous blockage of both enzymatic pathways. nih.gov By inhibiting both COX-1/COX-2 and 5-LOX, these compounds prevent the synthesis of both prostaglandins and leukotrienes. nih.govnih.gov This dual action is believed to contribute to a more comprehensive anti-inflammatory effect.

While specific studies on N-[2-(hydroxymethyl)phenyl]benzamide as a COX/LOX inhibitor are not detailed in the provided context, the general principle for benzamide-containing dual inhibitors would involve binding to the active sites of both enzymes, thereby preventing the conversion of arachidonic acid into its downstream inflammatory products. researchgate.net

Alpha-Glucosidase Inhibition Mechanisms

Alpha-glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into absorbable simple sugars like glucose. youtube.comyoutube.com Inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes by delaying carbohydrate digestion and reducing post-meal blood sugar spikes. youtube.comyoutube.com

Benzamide derivatives have been investigated as alpha-glucosidase inhibitors. nih.gov The mechanism of inhibition is typically competitive. youtube.com The inhibitor molecule, structurally similar to the natural substrate, binds to the active site of the alpha-glucosidase enzyme. youtube.com This binding prevents the enzyme from hydrolyzing complex carbohydrates into monosaccharides. youtube.com

As a result, the absorption of glucose from the intestine is slowed down, leading to a more gradual increase in blood glucose levels after a meal. youtube.com Docking studies with benzimidazole-indole-amide derivatives have shown that these compounds can interact with key amino acid residues in the active site of alpha-glucosidase, supporting a competitive inhibition mechanism. nih.gov

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Pathways

Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of insulin (B600854) and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity. nih.goveurekaselect.combenthamscience.com Benzimidazole (B57391) sulfonamide derivatives have been developed as potent and selective inhibitors of PTP1B. nih.govresearchgate.net

The inhibition of PTP1B by these compounds occurs through interaction with the enzyme's active site or allosteric sites. researchgate.net X-ray crystallography has revealed that some inhibitors form hydrogen bonds with key residues, such as Asp48, in the active site. nih.gov The benzimidazole nucleus can also interact with other residues like Gln262. researchgate.net

Some inhibitors exhibit an uncompetitive mode of inhibition, meaning they bind to the enzyme-substrate complex. nih.gov Molecular dynamics simulations have shown that interactions with amino acid residues in the unstructured region of PTP1B can be crucial for the biological activity and inhibition of the enzyme. nih.gov The design of PTP1B inhibitors focuses on achieving high potency and selectivity over other protein tyrosine phosphatases to minimize off-target effects. benthamscience.com

Antimicrobial and Antiviral Activity Mechanisms of Benzamide-Containing Compounds

Benzamide derivatives have shown a broad spectrum of antimicrobial and antiviral activities. nanobioletters.comresearchgate.netnih.gov These compounds have been evaluated against various Gram-positive and Gram-negative bacteria, fungi, and viruses. nanobioletters.comtandfonline.commdpi.com

The antimicrobial mechanism of action can vary depending on the specific derivative and the target organism. For some bacterial strains, benzamide derivatives have shown significant inhibitory activity, with minimum inhibitory concentrations (MIC) in the low microgram per milliliter range. nanobioletters.com The presence of certain functional groups, such as a sulfonyl group, has been associated with enhanced biological activity. cyberleninka.ru

In the context of antiviral activity, N-phenyl benzamides have been identified as effective inhibitors of enteroviruses like Coxsackievirus A9 (CVA9). nih.gov The primary mechanism of action for these compounds is direct interaction with the viral capsid. nih.gov They are believed to bind to the hydrophobic pocket and the area around the 3-fold axis of the virion. This binding stabilizes the viral particle and prevents its uncoating, a crucial step for the release of the viral genome into the host cell. nih.gov Another benzamide derivative, AH0109, has demonstrated potent anti-HIV-1 activity by impairing the nuclear translocation of viral cDNA, in addition to affecting reverse transcription. nih.gov

CompoundOrganism/VirusActivity/Mechanism
Compound 5aB. subtilis, E. coliMIC: 6.25 µg/mL (B. subtilis), 3.12 µg/mL (E. coli)
CL213Coxsackievirus A9 (CVA9)EC50: 1 µM; Capsid binder, stabilizes virion
AH0109HIV-1EC50: 0.7 µM; Impairs viral cDNA nuclear translocation

Due to a lack of available scientific data on the specific biological and mechanistic activities of this compound, a detailed article that adheres to the requested outline cannot be generated at this time. Extensive searches for research findings on its antibacterial, antifungal, antiviral, metabolic, receptor-binding, and cell proliferation-inhibiting properties did not yield the specific information required to produce a scientifically accurate and informative article as per the provided structure.

Further research on this compound is necessary to elucidate its potential biological activities and mechanisms of action. Without published in vitro and pre-clinical studies, any discussion on these topics would be speculative and not meet the required standards of scientific accuracy.

Advanced Analytical and Spectroscopic Techniques in Research on N 2 Hydroxymethyl Phenyl Benzamide

X-ray Diffraction (Single Crystal and Powder Diffraction) for Structural Elucidation

X-ray diffraction techniques are indispensable for determining the precise arrangement of atoms within a crystalline solid. Both single crystal and powder X-ray diffraction have been employed to study N-[2-(hydroxymethyl)phenyl]benzamide, revealing key structural features and the existence of polymorphism.

Two polymorphs of this compound, designated as polymorph I and polymorph II, have been identified. researchgate.netacs.org Both forms crystallize in the monoclinic space group P2₁/n, but they exhibit different unit cell parameters and crystal packing. acs.org The molecular arrangement in both polymorphs is characterized by an intramolecular N-H···O(H) hydrogen bond, which forms a ring, and intermolecular O-H···O=C hydrogen bonds that create chains. researchgate.netacs.org

The distinction between the two structures lies in the nature of the dispersive interactions resulting from π-π overlap. researchgate.net In the more stable polymorph I, these interactions occur within a molecule-molecule pair that also accommodates the O-H···O=C hydrogen bond. researchgate.net In contrast, in polymorph II, the π-π overlap and the O-H···O=C hydrogen bond are separated into different molecule-molecule interactions. researchgate.net

Variable temperature powder diffraction studies have shown that the less stable polymorph II undergoes a first-order phase transition to polymorph I at approximately 85 °C. researchgate.netacs.org This transformation highlights the thermodynamic relationship between the two crystalline forms.

Table 1: Crystallographic Data for this compound Polymorphs

ParameterPolymorph IPolymorph II
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/nP2₁/n
a (Å)ValueValue
b (Å)ValueValue
c (Å)ValueValue
β (°)ValueValue
Volume (ų)ValueValue
Z44

Note: Specific unit cell parameter values were not available in the searched resources.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Reactivity Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the molecular structure of this compound in solution and for monitoring its chemical reactions. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

The ¹H NMR spectrum of this compound in deuterated dimethyl sulfoxide (B87167) (d6-DMSO) shows characteristic signals. A triplet corresponding to the hydroxyl proton (OH) appears around 9.0-9.1 ppm, while the amide proton (NH) also presents as a triplet in a similar region. rsc.org The aromatic protons from the two phenyl rings resonate in the range of 7.2 to 7.9 ppm. rsc.org A doublet for the methylene (B1212753) protons (CH₂) is observed at approximately 4.5 ppm. rsc.org

The ¹³C NMR spectrum in d6-DMSO further corroborates the structure. Key signals include those for the carbonyl carbon (C=O) around 166.6 ppm and the carbon of the hydroxymethyl group (CH₂OH) at approximately 43.0 ppm. rsc.org The aromatic carbons appear in the region of 127 to 140 ppm. rsc.org

NMR spectroscopy is also invaluable for monitoring the reactivity of this compound. For instance, in studies of related benzoxazines, NMR can track the hydrolysis of the oxazine (B8389632) ring to form this compound. acs.org Furthermore, hyperpolarized ¹⁵N NMR has been utilized to monitor reactions of similar nitrogen-containing compounds in real-time, demonstrating the potential for advanced NMR techniques in studying the reactivity of this compound and its derivatives. nih.gov

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in d6-DMSO

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H~9.09tOH
¹H~9.06tNH
¹H7.89mAromatic
¹H7.43-7.61mAromatic
¹H7.17-7.41mAromatic
¹H4.48dCH₂
¹³C166.6-C=O
¹³C140.2-Aromatic C
¹³C134.8-Aromatic C
¹³C131.7-Aromatic C
¹³C128.8-Aromatic C
¹³C127.2-127.7-Aromatic C
¹³C43.0-CH₂

Note: The exact chemical shifts can vary slightly depending on the experimental conditions. rsc.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure.

Key absorptions include a broad band in the region of 3300-3400 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. rsc.orglibretexts.org The N-H stretching vibration of the secondary amide typically appears in the same region, often as a sharper peak. ucla.edu A strong absorption band for the carbonyl (C=O) stretching vibration of the amide group is observed around 1641 cm⁻¹. rsc.org

The aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group appears just below 3000 cm⁻¹. vscht.cz Bending vibrations for the aromatic rings and other functional groups are observed in the fingerprint region (below 1500 cm⁻¹). vscht.cz

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3326Strong, BroadO-H and N-H stretching
~2923MediumC-H stretching (aliphatic)
~1641StrongC=O stretching (amide I)
~1540MediumN-H bending and C-N stretching (amide II)
~1451MediumC=C stretching (aromatic)
~727-754StrongC-H out-of-plane bending (aromatic)

Note: The exact positions and intensities of the absorption bands can vary. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern. For this compound, the molecular formula is C₁₄H₁₃NO₂, corresponding to a molecular weight of approximately 227.26 g/mol . nih.gov

In high-resolution mass spectrometry (HRMS), the exact mass can be determined with high precision. For the protonated molecule [M+H]⁺ of this compound, the calculated exact mass is 228.10192 Da. uni.lu

Electron ionization (EI) mass spectrometry of related benzanilides shows characteristic fragmentation patterns. nist.gov Typically, the molecular ion peak [M]⁺ is observed. Common fragmentation pathways involve cleavage of the amide bond, leading to the formation of benzoyl cations (m/z 105) and anilinyl-type fragments. For this compound, fragments corresponding to the loss of water (H₂O) or the hydroxymethyl group (CH₂OH) from the molecular ion would also be expected.

Table 4: Predicted m/z Values for Key Fragments of this compound in Mass Spectrometry

m/z (Predicted)Ion FormulaDescription
227[C₁₄H₁₃NO₂]⁺Molecular Ion [M]⁺
228[C₁₄H₁₄NO₂]⁺Protonated Molecule [M+H]⁺
209[C₁₄H₁₁NO]⁺Loss of H₂O from [M]⁺
196[C₁₃H₁₀NO]⁺Loss of CH₂OH from [M]⁺
105[C₇H₅O]⁺Benzoyl cation
122[C₇H₈NO]⁺[2-(hydroxymethyl)phenyl]amino fragment

Note: These are predicted fragmentation patterns. Actual observed fragments can vary based on the ionization method and energy.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Purity and Reaction Monitoring

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful and sensitive technique for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

HPLC separates the components of a mixture based on their differential partitioning between a stationary phase (e.g., a C18 column) and a mobile phase. researchgate.net The separated components then enter the mass spectrometer, which provides mass information for identification.

This technique can be used to develop and validate quantitative methods for determining the concentration of this compound in various samples. For example, a reversed-phase HPLC method using a C18 column with a mobile phase of acetonitrile (B52724) and an aqueous buffer can effectively separate this compound from its precursors and byproducts. researchgate.net The mass spectrometer detector offers high selectivity and sensitivity, allowing for the detection of trace impurities.

In reaction monitoring, HPLC-MS can track the disappearance of starting materials and the appearance of products over time, providing valuable kinetic data. researchgate.net This is particularly useful in optimizing reaction conditions for the synthesis of this compound or its derivatives.

Future Research Directions and Translational Perspectives for N 2 Hydroxymethyl Phenyl Benzamide

Design and Synthesis of Next-Generation Derivatives with Tailored Mechanistic Specificity

The future development of N-[2-(hydroxymethyl)phenyl]benzamide hinges on the rational design and synthesis of next-generation derivatives. The goal is to modulate its physicochemical and pharmacological properties to achieve enhanced potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies on analogous benzamide (B126) compounds have demonstrated that even minor chemical modifications can significantly impact biological activity.

Future synthetic efforts will likely focus on several key areas of the molecule:

Substitution on the Phenyl Rings: Introducing various functional groups (e.g., halogens, alkyl, alkoxy, nitro groups) to either the benzoyl or the phenylaminomethyl moiety can alter electronic properties, lipophilicity, and steric profile. This can influence target binding affinity and pharmacokinetic properties. For example, studies on other N-phenylbenzamide series have shown that substituents like bromo or methoxy (B1213986) groups can be critical for activity against targets like Enterovirus 71 or for inhibiting enzymes such as cholinesterases. mdpi.comnih.gov

Modification of the Hydroxymethyl Group: The hydroxymethyl group is a key feature, likely involved in hydrogen bonding with biological targets. It can be esterified, etherified, or oxidized to an aldehyde or carboxylic acid to probe its role in the mechanism of action. It could also be replaced with other hydrogen-bonding groups, such as amino or sulfhydryl moieties, to fine-tune interactions with a target protein.

Alterations to the Amide Linker: The amide bond is crucial for the structural integrity of the molecule. While generally stable, its conformation can be influenced by adjacent substituents. Research could explore the synthesis of bioisosteres of the amide bond, such as reverse amides or sulfonamides, to create derivatives with different chemical stability and conformational preferences.

By systematically creating these derivatives, researchers can build a comprehensive understanding of the SAR, leading to the identification of compounds with tailored specificity for targets such as specific enzymes or receptors. acs.orgnih.govnih.gov This approach has proven successful in developing potent and selective inhibitors for targets like histone deacetylases (HDACs) and poly(ADP-ribose) polymerase-1 (PARP-1) from other benzamide scaffolds. nih.govnih.gov

Application of Advanced Computational Methods for Mechanism Prediction and Drug Design

Advanced computational methods are indispensable for accelerating the drug discovery process, and their application to this compound and its future derivatives is a critical research direction. These in silico techniques provide deep insights into molecular interactions and properties, guiding the design of more effective and specific therapeutic agents.

Key computational approaches include:

Molecular Docking: This technique can predict the preferred binding orientation of this compound and its analogs within the active site of a target protein. nih.gov By simulating these interactions, researchers can prioritize the synthesis of derivatives that are most likely to bind with high affinity and selectivity. mdpi.com

Density Functional Theory (DFT): DFT calculations are powerful for understanding the electronic structure and reactivity of a molecule. For this compound, DFT has already been used to analyze the intermolecular interactions that govern the formation of its different crystalline forms (polymorphs). researchgate.net This understanding is crucial for drug formulation and stability. Future DFT studies can further elucidate reaction mechanisms and the intrinsic properties of new derivatives.

Computer-Aided Drug Design (CADD): Broader CADD strategies, including both ligand-based (LBDD) and structure-based (SBDD) methods, will be instrumental. nih.gov If the three-dimensional structure of a biological target is known, SBDD can be used to design molecules that fit perfectly into the binding site. If not, LBDD methods can use the structure of known active molecules to generate a pharmacophore model, guiding the design of new compounds with similar desired activities.

Pharmacokinetic Modeling: Computational models can predict absorption, distribution, metabolism, and excretion (ADME) properties. For instance, models can evaluate the probability of a derivative crossing the blood-brain barrier (BBB), which is essential if the compound is being developed for neurological disorders. researchgate.net

By integrating these computational tools, researchers can de-risk and streamline the development pipeline, focusing laboratory efforts on the most promising candidates. nih.govresearchgate.net

Exploration of Novel Synthetic Methodologies for Analog Libraries

To thoroughly explore the structure-activity relationships of this compound, efficient and versatile synthetic methodologies are required to generate large libraries of analogs. While traditional methods for amide bond formation are well-established, future research will benefit from the exploration of more innovative and high-throughput techniques.

Established synthetic routes for benzamides often involve the coupling of a benzoic acid derivative (or its more reactive acyl chloride) with an appropriate amine. nanobioletters.com Common coupling reagents include N,N′-diisopropylcarbodiimide (DIC) in the presence of an activator like N-hydroxybenzotriazole (HOBt). nih.gov Another standard procedure involves converting the carboxylic acid to an acid chloride using thionyl chloride, which then readily reacts with the amine. nanobioletters.com

Future exploration could focus on:

One-Pot Reactions: Developing multi-component, one-pot syntheses can significantly improve efficiency by reducing the number of intermediate purification steps, saving time and resources. researchgate.net

Solid-Phase Synthesis: Adapting synthetic routes for solid-phase synthesis would enable the parallel production of a large number of derivatives, facilitating high-throughput screening.

Catalytic Innovations: The use of novel catalysts, such as efficient heterogeneous catalysts, could offer milder reaction conditions, higher yields, and easier product purification. researchgate.net

These advanced synthetic approaches will be crucial for rapidly building diverse chemical libraries, which are essential for screening against various biological targets and for optimizing lead compounds.

Interdisciplinary Research Approaches for Comprehensive Understanding of Biological Mechanisms

A complete understanding of the therapeutic potential of this compound and its derivatives can only be achieved through a highly collaborative, interdisciplinary approach. The complexity of biological systems demands the integration of expertise from multiple scientific fields.

A successful translational pipeline will require synergy between:

Medicinal Chemistry: To design and synthesize novel derivatives with tailored properties. nih.govresearchgate.net

Structural Biology: To determine the three-dimensional structures of the parent compound and its derivatives bound to their biological targets using techniques like X-ray crystallography and cryo-electron microscopy. The existing structural characterization of this compound's polymorphs provides a strong foundation for this work. researchgate.net

Computational Biology and Chemistry: To model drug-target interactions, predict mechanisms, and guide molecular design. mdpi.comnih.gov

Pharmacology and Cell Biology: To evaluate the biological activity of new compounds in vitro using cell-based assays and to elucidate their mechanism of action at the cellular and molecular levels (e.g., effects on cell cycle, apoptosis, or specific signaling pathways). nih.gov

In Vivo Studies: To assess the efficacy, pharmacokinetics, and biodistribution of lead compounds in relevant animal models of disease. nih.gov

By combining these disciplines, researchers can create a comprehensive profile of a drug candidate, from its fundamental chemical properties to its effects in a living organism. This integrated strategy is essential for navigating the complexities of drug development and ultimately translating a promising compound like this compound into a clinically effective therapy.

Q & A

Q. What role does isotopic labeling (e.g., deuterium) play in kinetic studies of this compound?

  • Methodological Answer : demonstrates a k_H/k_D ratio of 2.84 for deuterated analogs, indicating primary kinetic isotope effects. LC-MS tracks deuterium incorporation, while Arrhenius plots (ln k vs. 1/T) quantify activation energy differences in hydrogenation or oxidation reactions .

Q. How are contradictions in biological activity data resolved across studies?

  • Methodological Answer : Replicate assays (n ≥ 3) with standardized protocols (e.g., cell lines, incubation times) reduce variability. Meta-analysis of EC₅₀/IC₅₀ values (e.g., ’s 0.059–0.041 μM range) identifies outliers. Bayesian statistics assess confidence intervals .

Q. What impurities arise during synthesis, and how are they characterized?

  • Methodological Answer : Common by-products include unreacted intermediates (e.g., 2-hydroxymethylaniline) or over-acylated derivatives. LC-MS/MS and HRMS (Q-TOF) identify impurities. ’s Scheme 2 outlines purification via silica gel chromatography (hexane/EtOAc gradient) .

Q. How does the hydroxymethyl group influence biological target interactions?

  • Methodological Answer : The hydroxymethyl group enhances hydrogen bonding with residues like Asp/Glu in enzymatic pockets (e.g., GPR35). Mutagenesis studies (e.g., Ala-scanning) validate binding sites. MD simulations (AMBER) show conformational stability in aqueous vs. lipid bilayers .

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